6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a sulfonylpiperazine moiety substituted with a 2,5-difluorophenyl group at the 6-position of the heterocyclic core. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes (e.g., PDE4) and receptors (e.g., GABAA, androgen receptor). The 2,5-difluorophenyl group enhances lipophilicity and may influence binding interactions through halogen bonding or steric effects, while the sulfonylpiperazine substituent contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
6-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O2S/c16-11-1-2-12(17)13(9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDLETUUDRLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors, and triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.5 g/mol. The compound features a [1,2,4]triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25F2N5O2S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1219914-61-0 |
Antiproliferative Activity
Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating similar compounds, one derivative displayed an IC50 value as low as 0.008 µM against the A549 lung adenocarcinoma cell line . This highlights the potential of these compounds as anticancer agents.
The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays further confirmed that these compounds significantly interfere with tubulin formation .
Case Studies
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Case Study on Anticancer Efficacy :
- Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma).
- Results : Compound 4q (a close analogue) demonstrated IC50 values of 0.014 µM for SGC-7901, 0.008 µM for A549, and 0.012 µM for HT-1080 cells, indicating potent antiproliferative activity across different cancer types .
-
In Vivo Studies :
- Further investigations are warranted to assess the in vivo efficacy and safety profiles of these compounds in animal models to validate their therapeutic potential.
Other Biological Activities
Beyond anticancer properties, compounds like This compound may exhibit other biological activities such as anti-inflammatory and antimicrobial effects due to their structural diversity. Research into pyrazole derivatives has shown that similar structures can inhibit various enzymes and pathways associated with inflammation and infection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyridazine core is a privileged structure in drug discovery. Key structural variations in substituents dictate target selectivity and biological activity. Below is a detailed comparison with analogous compounds:
Structural and Functional Comparison
Key Research Findings
Role of Substituents in Target Selectivity
- PDE4 Inhibition (Compound 18): The 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups in Compound 18 enhance binding to PDE4’s catalytic domain via hydrophobic interactions and hydrogen bonding .
- GABAA Modulation (TPA023): The 2-fluorophenyl and triazolylmethoxy groups in TPA023 confer selectivity for α2/3-containing GABAA receptors, avoiding sedation associated with α1 activation .
- Androgen Receptor Antagonism (AZD3514): The trifluoromethyl group and acetylpiperazine substituent in AZD3514 optimize AR binding and prevent nuclear translocation, critical for prostate cancer therapy .
Docking and Mechanistic Insights
- Molecular docking of Compound 18 with PDE4A revealed that the tetrahydrofuran-3-yloxy group occupies a hydrophobic pocket near the catalytic site, while the dimethoxyphenyl group stabilizes the complex via π-π stacking .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 6-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodology :
- Use multi-step protocols involving sulfonylation of piperazine intermediates followed by cyclocondensation with triazolo-pyridazine precursors. Reflux conditions (e.g., in dichloromethane or DMF) and dehydrating agents like phosphorus oxychloride (POCl₃) are critical for ring formation .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize side products .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperazine N-4, triazolo-pyridazine core) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₇H₁₄F₂N₆O₂S: 412.08) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritants .
- Store in airtight containers at 2–8°C to prevent degradation. Spill management: absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology :
- Synthesize analogs with varied substituents (e.g., replacing 2,5-difluorophenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess impact on biological activity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains). Validate with surface plasmon resonance (SPR) for binding kinetics .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Perform orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) to rule off-target effects .
- Adjust pharmacokinetic parameters (e.g., lipophilicity via logP optimization) using prodrug strategies or nanoformulations to enhance bioavailability .
Q. What computational approaches are suitable for predicting metabolic stability?
- Methodology :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .
- Validate with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
